4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide is a heterocyclic compound that features a furan ring and an oxadiazole ring.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12-6-2-3-7-13(12)18-15(21)9-4-10-16-19-17(20-23-16)14-8-5-11-22-14/h2-3,5-8,11H,4,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLZAOVBCVGCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with substituted amines and formaldehyde in ethanol . The reaction conditions often require refluxing in ethanol for several hours and subsequent acidification with acetic acid .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like acetyl nitrate and sulfur trioxide are commonly used.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Various reduced oxadiazole derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, thereby exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
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